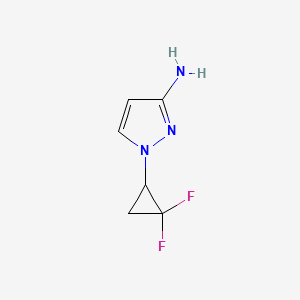![molecular formula C16H18ClNO2S B2747891 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone CAS No. 866008-89-1](/img/structure/B2747891.png)
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone” is a chemical substance with the molecular formula C16H18ClNO2S . It is listed in various chemical databases and is available from global suppliers .
Physical And Chemical Properties Analysis
The molecular weight of “2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone” is 323.83762 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study by Lee, Suh, and Lee (2003) involved synthesizing various derivatives of naphthoquinone, including structures similar to 2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone. These compounds were evaluated for their cytotoxic activities against multiple tumor cell lines, indicating potential applications in cancer research (Hyun-Jung Lee, M. Suh, Chong‐Ock Lee, 2003).
Chemical Properties and Electronic Structure
- Research by Chun et al. (2001) explored the molecular and electronic structure of complexes involving similar compounds. Their study provides insights into the oxidation levels of ligands and metal ions, which is crucial for understanding the chemical behavior and potential applications of such naphthoquinone derivatives (H. Chun, C. Verani, P. Chaudhuri, E. Bothe, E. Bill, T. Weyhermüller, K. Wieghardt, 2001).
Antimicrobial and Antineoplastic Activity
- A study by Zee-Cheng et al. (1979) on anthraquinones, structurally related to the compound , highlighted their antineoplastic activity. Such compounds, by virtue of their structural modification, can be pivotal in developing new anticancer drugs (R. K. Zee-Cheng, E. G. Podrebarac, C. S. Menon, C. Cheng, 1979).
Eigenschaften
IUPAC Name |
2-(2-tert-butylsulfanylethylamino)-3-chloronaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-16(2,3)21-9-8-18-13-12(17)14(19)10-6-4-5-7-11(10)15(13)20/h4-7,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHGOPDNXLNHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(Tert-butylsulfanyl)ethyl]amino}-3-chloronaphthoquinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

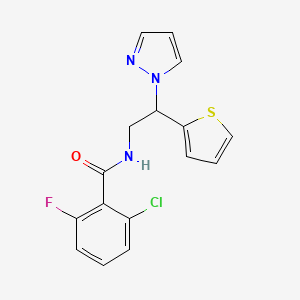
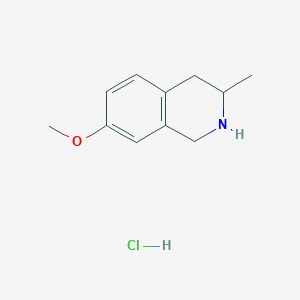
![Methyl 2-amino-2-[3-(2-chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2747813.png)
![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)
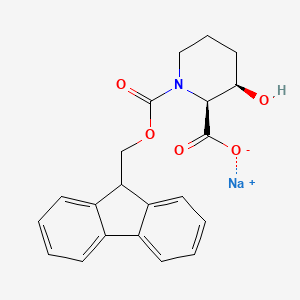
![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2747818.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)
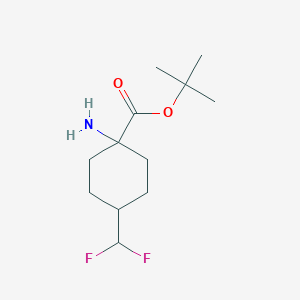
![N-(2-methyl-4-morpholin-4-ylphenyl)-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2747823.png)
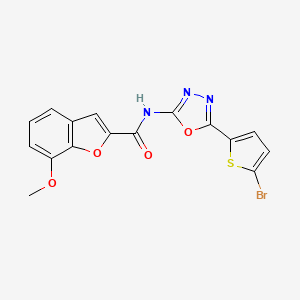
![5-methyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2747825.png)
![4-{[4-(4-Chlorophenyl)-3-cyano-6-(2-thienyl)-2-pyridylthio]methyl}benzoic acid](/img/structure/B2747827.png)
